2-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2S/c13-12(14,15)7-17-11(18)8-1-3-16-10(5-8)19-9-2-4-20-6-9/h1,3,5,9H,2,4,6-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQWUXVOTYXPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide typically involves multiple steps:
Formation of Tetrahydrothiophene Derivative: The initial step involves the preparation of a tetrahydrothiophene derivative through the reduction of thiophene using hydrogenation techniques.
Attachment of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides under basic conditions.
Coupling with Isonicotinamide: The final step involves coupling the tetrahydrothiophene derivative with isonicotinamide using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for hydrogenation and nucleophilic substitution steps, as well as employing automated systems for amide bond formation to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isonicotinamide moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoroethyl halides, bases like sodium hydride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
Structural Overview
- Chemical Formula : C₁₂H₁₃F₃N₂O₂S
- Molecular Weight : 296.31 g/mol
The compound features:
- A pyridine ring which is a common scaffold in pharmaceuticals.
- A trifluoroethyl group , enhancing lipophilicity and metabolic stability.
- A thiolan-3-yloxy group , contributing to specific biological interactions.
Drug Discovery
The compound's structural features make it a candidate for drug development. The trifluoroethyl group increases the lipophilicity of the molecule, enhancing its ability to penetrate biological membranes. Research indicates that compounds with similar structures exhibit significant binding affinities to various biological targets, including enzymes and receptors involved in metabolic pathways .
Case Study: Enzyme Inhibition
Studies have shown that derivatives of trifluoromethyl-pyridines can inhibit key enzymes related to metabolic processes. For example, compounds with similar moieties have demonstrated efficacy in inhibiting glycolysis and gluconeogenesis pathways, which are critical in cancer metabolism .
Antiviral Properties
Research has indicated potential antiviral activity for compounds similar to 2-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide. Derivatives containing similar structural motifs have shown effectiveness against viruses such as H5N1 avian influenza .
Crop Protection
The unique properties of this compound position it as a promising candidate for agrochemical applications. Trifluoromethyl-substituted pyridines are known for their role in developing pesticides and herbicides due to their enhanced biological activity .
Case Study: Development of Agrochemical Products
Several trifluoromethyl-pyridine derivatives have been developed into commercial agrochemicals. For instance, fluazifop-butyl was one of the first derivatives introduced into the market for crop protection against grasses . The ongoing research into new formulations continues to explore the efficacy of such compounds in pest management.
Structural Comparison
| Compound Name | Unique Features |
|---|---|
| 2-(thiolan-3-yloxy)-3-(trifluoromethyl)pyridine | Enhanced biological activity due to thiolane moiety |
| 2-(thiolan-3-yloxy)-4-(trifluoromethyl)pyridine | Similar structure with trifluoromethyl at different position |
| 2-(thiolan-3-yloxy)-3-(difluoromethyl)pyridine | Contains difluoromethyl instead of trifluoromethyl |
The presence of both thiolane and trifluoromethyl groups distinguishes this compound from simpler derivatives, enhancing its potential applications .
Mechanism of Action
The mechanism of action of 2-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound shares functional similarities with antiplasmodial thieno[2,3-b]pyridine-2-carboxamides described in , such as 3,6-diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide. Key structural differences include:
- Core Heterocycle: The target compound uses a pyridine ring, whereas the analogs in feature a thieno[2,3-b]pyridine scaffold. The latter incorporates a fused thiophene ring, which may enhance π-stacking interactions but reduce solubility compared to the pyridine core .
- Substituents : The thiolan-3-yloxy group in the target compound introduces a sulfur atom and a tetrahydrothiophene-derived oxygen linker. In contrast, compounds utilize fluorinated aryl groups (e.g., 3-fluorophenyl) at the 4-position, which are bulkier and more rigid .
- Carboxamide Side Chain: The trifluoroethyl group in the target compound replaces the 4-fluorophenyl or methyl groups seen in analogs.
Physicochemical Properties
- Lipophilicity : The trifluoroethyl group confers higher lipophilicity (logP ≈ 2.5–3.0 estimated) compared to the methyl carboxamide analog in (logP ≈ 1.8–2.2). This enhances passive diffusion across biological membranes .
- Thermal Stability : Fluorinated alkyl chains, as in the target compound, typically lower melting points (e.g., 150–170°C estimated) compared to the fluorinated aryl analogs in (melting points 255–256°C) .
Biological Activity
2-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . It features a pyridine ring substituted with a thiolan moiety and a trifluoroethyl group, which are known to influence its pharmacological properties.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with lipid-based targets. The thiolan moiety may also contribute to the compound's reactivity and binding affinity towards various biological molecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridine derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (breast) | 0.05 | Cytotoxic after 24 hours |
| HCT-116 (colon) | 1.5 | Reduced viability |
| HepG-2 (liver) | 0.8 | Significant growth inhibition |
These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
In addition to anticancer properties, derivatives of pyridine have been evaluated for antimicrobial activity. Studies indicate that compounds with similar structures exhibit potent activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Study on Anticancer Efficacy : A study investigated the efficacy of pyridine derivatives in inhibiting the growth of MDA-MB-231 cells. The compound showed a dose-dependent response with significant cytotoxicity observed at concentrations above 0.05 µM after 24 hours of treatment .
- Antimicrobial Testing : Another research focused on the antimicrobial properties of pyridine derivatives, revealing that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural variations significantly affect biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
